6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.2 g/mol . This compound features a pyridine ring substituted with a fluoro group at the 6-position and an oxolan-3-yl group at the nitrogen atom of the carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide typically involves the following steps:
Fluorination of Pyridine:
Formation of Carboxamide: The carboxamide moiety can be introduced by reacting the fluorinated pyridine with oxolan-3-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the carboxamide moiety.
Scientific Research Applications
6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the carboxamide moiety can form hydrogen bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Uniqueness
6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide is unique due to the presence of both the fluoro and oxolan-3-yl groups, which confer distinct chemical and biological properties. Compared to other fluoropyridines, this compound exhibits enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
1525417-86-0 |
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Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) |
InChI Key |
VWPBGYNJYRSEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC(=O)C2=CN=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
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